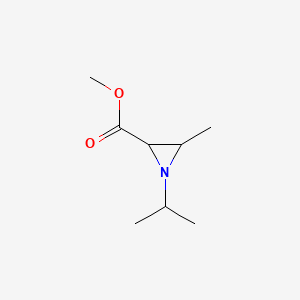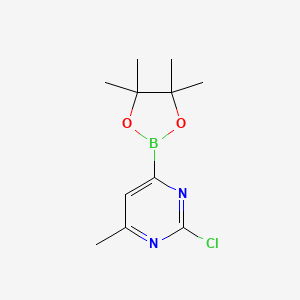
2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is a chemical compound that is an important boronic acid derivative . It is often used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It also serves as an intermediate for pharmaceuticals .
Synthesis Analysis
This compound is obtained through a five-step substitution reaction . The synthesis process was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It can also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82°C/13mmHg (lit.), and a density of 1.149g/mL at 25°C (lit.) .科学的研究の応用
Synthesis and Characterization
Compounds with dioxaborolane rings are used as intermediates in chemical synthesis, including pharmaceuticals and materials. For example, the synthesis and characterization of boric acid ester intermediates with benzene rings have been detailed, showcasing their utility in creating complex molecular structures. These compounds undergo a three-step substitution reaction, with their structures confirmed through various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) studies further validate the molecular structures, indicating the rigorous analytical approaches used to understand these compounds (P.-Y. Huang et al., 2021).
Crystallography and Conformational Analysis
The detailed crystallographic and conformational analysis of compounds containing the dioxaborolane moiety helps in understanding the molecular geometry and electronic properties, which are crucial for their reactivity and potential applications. These studies involve single-crystal X-ray diffraction and DFT calculations, providing insights into the compounds' physicochemical properties (Qing-mei Wu et al., 2021).
Application in Drug Development
Isotope-labeled compounds, including those with dioxaborolane groups, are synthesized for use in drug development and biological studies. The synthesis of an HSP90 inhibitor using a dioxaborolane-containing intermediate highlights the application of such compounds in creating pharmaceuticals with isotopic labeling, which is essential for tracing and studying drug metabolism and distribution (Mihaela Plesescu et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-7-6-8(15-9(13)14-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCNAIRBEOOLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
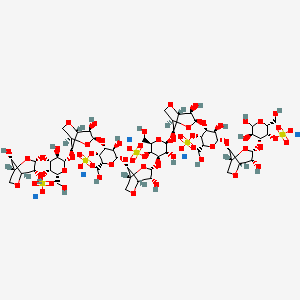
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxaldehyde, [1S-(2-endo,3-exo)]- (9CI)](/img/no-structure.png)
![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)
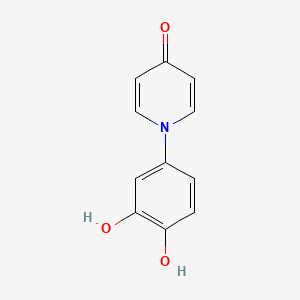
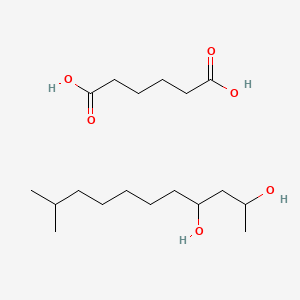
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)
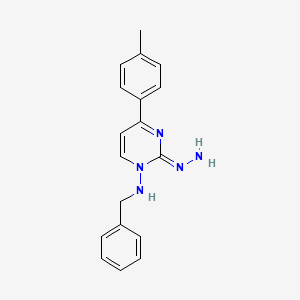
![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)
